molecular formula C18H20N2O3 B6009278 2-(butanoylamino)-N-(4-methoxyphenyl)benzamide

2-(butanoylamino)-N-(4-methoxyphenyl)benzamide

Cat. No.: B6009278
M. Wt: 312.4 g/mol
InChI Key: ASLVLIKLOKFIJO-UHFFFAOYSA-N
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Description

2-(butanoylamino)-N-(4-methoxyphenyl)benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butanoylamino group and a methoxyphenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butanoylamino)-N-(4-methoxyphenyl)benzamide typically involves the reaction of 4-methoxyaniline with butanoyl chloride to form an intermediate, which is then reacted with benzoyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(butanoylamino)-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or other strong bases in the presence of a suitable nucleophile.

Major Products Formed

    Oxidation: Formation of 2-(butanoylamino)-N-(4-hydroxyphenyl)benzamide.

    Reduction: Formation of 2-(butylamino)-N-(4-methoxyphenyl)benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(butanoylamino)-N-(4-methoxyphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(butanoylamino)-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(butanoylamino)-N-(4-hydroxyphenyl)benzamide
  • 2-(butylamino)-N-(4-methoxyphenyl)benzamide
  • N-(4-methoxyphenyl)benzamide

Uniqueness

2-(butanoylamino)-N-(4-methoxyphenyl)benzamide is unique due to the presence of both a butanoylamino group and a methoxyphenyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in similar compounds.

Properties

IUPAC Name

2-(butanoylamino)-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-3-6-17(21)20-16-8-5-4-7-15(16)18(22)19-13-9-11-14(23-2)12-10-13/h4-5,7-12H,3,6H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLVLIKLOKFIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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